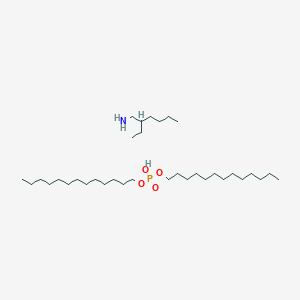
(2-Ethylhexyl)ammonium ditridecyl phosphate
Description
(2-Ethylhexyl)ammonium ditridecyl phosphate is a chemical compound with the molecular formula C34H74NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
15567-28-9 |
|---|---|
Molecular Formula |
C34H74NO4P |
Molecular Weight |
591.9 g/mol |
IUPAC Name |
ditridecyl phosphate;2-ethylhexylazanium |
InChI |
InChI=1S/C26H55O4P.C8H19N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-6-8(4-2)7-9/h3-26H2,1-2H3,(H,27,28);8H,3-7,9H2,1-2H3 |
InChI Key |
ABNVXNXVSXFNOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CCCCC(CC)CN |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.CCCCC(CC)C[NH3+] |
Other CAS No. |
15567-28-9 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Ethylhexyl)ammonium ditridecyl phosphate involves the reaction of 1-Tridecanol with hydrogen phosphate, followed by the addition of 2-ethyl-1-hexanamine. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
(2-Ethylhexyl)ammonium ditridecyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Ethylhexyl)ammonium ditridecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as an extractant for the recovery of metals like vanadium due to its high extraction efficiency In biology, it may be used in studies involving cell membranes and lipid interactionsIn industry, it is used in the formulation of lubricants and surfactants .
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)ammonium ditridecyl phosphate involves its interaction with molecular targets such as metal ions and lipid membranes. It forms complexes with metal ions, facilitating their extraction and separation. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
(2-Ethylhexyl)ammonium ditridecyl phosphate can be compared with similar compounds such as di-(2-ethylhexyl) phosphoric acid and tributyl phosphate. While all these compounds are used as extractants, this compound is unique due to its specific molecular structure, which provides distinct extraction properties and interactions with metal ions . Other similar compounds include 1-Tridecanol and 2-ethyl-1-hexanamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


